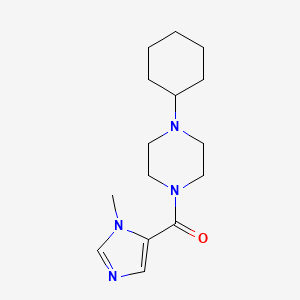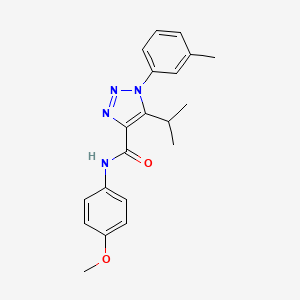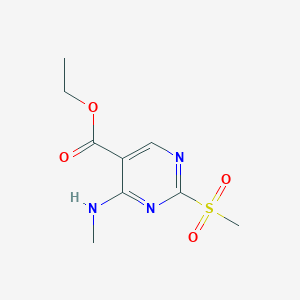
(4-Cyclohexylpiperazin-1-yl)-(3-methylimidazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Cyclohexylpiperazin-1-yl)-(3-methylimidazol-4-yl)methanone, also known as CPI-455, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPI-455 belongs to the class of small molecules that target bromodomain and extra-terminal (BET) proteins, which play a crucial role in gene regulation.
作用機序
(4-Cyclohexylpiperazin-1-yl)-(3-methylimidazol-4-yl)methanone binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones. This results in the inhibition of transcriptional co-activator recruitment to chromatin, leading to the downregulation of gene expression. The specific mechanism of action of (4-Cyclohexylpiperazin-1-yl)-(3-methylimidazol-4-yl)methanone is still being studied, but it is believed to involve the displacement of BET proteins from chromatin.
Biochemical and Physiological Effects:
(4-Cyclohexylpiperazin-1-yl)-(3-methylimidazol-4-yl)methanone has been shown to have significant biochemical and physiological effects in various disease models. In cancer, (4-Cyclohexylpiperazin-1-yl)-(3-methylimidazol-4-yl)methanone has been shown to inhibit the growth of various tumor cell lines, including breast, prostate, and lung cancer. The compound has also been shown to have anti-inflammatory effects in models of rheumatoid arthritis and multiple sclerosis. In neurodegenerative disorders, (4-Cyclohexylpiperazin-1-yl)-(3-methylimidazol-4-yl)methanone has been shown to have potential therapeutic effects in models of Alzheimer's disease and Huntington's disease.
実験室実験の利点と制限
One of the main advantages of (4-Cyclohexylpiperazin-1-yl)-(3-methylimidazol-4-yl)methanone is its specificity for BET proteins, which makes it an attractive target for therapeutic development. However, the compound has some limitations for lab experiments, including its low solubility in water and its relatively short half-life in vivo. These limitations can be overcome by using appropriate solvents and delivery methods, such as nanoparticles or liposomes.
将来の方向性
There are several future directions for the study of (4-Cyclohexylpiperazin-1-yl)-(3-methylimidazol-4-yl)methanone, including the development of more potent and selective BET inhibitors, the identification of biomarkers for patient selection, and the evaluation of (4-Cyclohexylpiperazin-1-yl)-(3-methylimidazol-4-yl)methanone in clinical trials. The compound has shown promising results in preclinical studies, and further research is needed to determine its potential therapeutic applications in humans.
In conclusion, (4-Cyclohexylpiperazin-1-yl)-(3-methylimidazol-4-yl)methanone is a novel compound that has shown significant potential for therapeutic development in various disease models. The compound inhibits BET proteins, which play a crucial role in gene regulation, and has been shown to have significant biochemical and physiological effects. Further research is needed to determine its potential therapeutic applications in humans.
合成法
The synthesis of (4-Cyclohexylpiperazin-1-yl)-(3-methylimidazol-4-yl)methanone involves the reaction between 4-cyclohexylpiperazine and 3-methylimidazole-4-carboxaldehyde in the presence of a Lewis acid catalyst. The reaction proceeds through a condensation reaction to form (4-Cyclohexylpiperazin-1-yl)-(3-methylimidazol-4-yl)methanone as a white solid. The yield of (4-Cyclohexylpiperazin-1-yl)-(3-methylimidazol-4-yl)methanone is typically around 50%, and the compound can be purified using standard chromatographic techniques.
科学的研究の応用
(4-Cyclohexylpiperazin-1-yl)-(3-methylimidazol-4-yl)methanone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has been shown to inhibit BET proteins, which play a crucial role in the regulation of gene expression. BET proteins are involved in the recruitment of transcriptional co-activators to chromatin, which is essential for the transcription of many genes involved in cell growth and differentiation.
特性
IUPAC Name |
(4-cyclohexylpiperazin-1-yl)-(3-methylimidazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-17-12-16-11-14(17)15(20)19-9-7-18(8-10-19)13-5-3-2-4-6-13/h11-13H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLKSAKXJUCRGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C(=O)N2CCN(CC2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclohexyl-4-(1-methyl-1H-imidazole-5-carbonyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-(dimethylamino)phenyl]-N-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2816085.png)
![N-(3-(methylsulfonamido)phenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2816086.png)

![4-[4-Methyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B2816093.png)

![N-[2-(4-chlorophenyl)ethyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2816095.png)


![N-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2816101.png)
![3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridazine](/img/structure/B2816103.png)
![2-[(hydroxyimino)methyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B2816104.png)
![5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylic acid](/img/structure/B2816105.png)